Cas no 24008-62-6 ((R)-(-)-2-HYDROXY-2-PHENYLACETAMIDE)

(R)-(-)-2-Hydroxy-2-phenylacetamide is a chiral compound featuring a hydroxyl group and an amide functionality on a phenyl-substituted carbon center. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the production of enantiomerically pure drugs. The presence of both hydroxyl and amide groups enhances its utility as a building block for further derivatization, enabling the synthesis of complex molecules with high selectivity. This compound is commonly employed in research and development for chiral resolution studies and as a precursor in the synthesis of bioactive compounds. Its well-defined stereochemistry and functional group compatibility contribute to its importance in fine chemical and medicinal chemistry applications.
(R)-(-)-2-HYDROXY-2-PHENYLACETAMIDE structure
24008-62-6 structure
Product Name:(R)-(-)-2-HYDROXY-2-PHENYLACETAMIDE
CAS No:24008-62-6
MF:C8H9NO2
MW:151.162562131882
CID:851000
PubChem ID:329763061
Update Time:2025-06-08

(R)-(-)-2-HYDROXY-2-PHENYLACETAMIDE Chemical and Physical Properties

Names and Identifiers

    • (R)-(-)-2-HYDROXY-2-PHENYLACETAMIDE
    • (R)-()-MandelaMide
    • (2R)-2-hydroxy-2-phenylacetamide
    • (R)-(?)-Mandelamide
    • (R)-(-)-2-HYDROXY-2-PHENYLACETAMIDE,>97
    • (R)-(-)-Mandelamide
    • (R)-(-)-Mandelic acid amide
    • F80249
    • (alphaR)-alpha-Hydroxybenzeneacetamide
    • Benzeneacetamide, alpha-hydroxy-, (alphaR)-
    • Q27102332
    • (R)-2-Hydroxy-2-phenylacetamide
    • SCHEMBL4136525
    • 24008-62-6
    • (R)-Mandelamide
    • J-015310
    • Mandelamide, (-)-
    • AKOS016015889
    • R-MANDELAMIDE
    • UNII-H7K8SJ35VU
    • D-(-)-Mandelamide
    • CHEMBL4854248
    • H7K8SJ35VU
    • (.ALPHA.R)-.ALPHA.-HYDROXYBENZENEACETAMIDE
    • CS-0323911
    • BENZENEACETAMIDE, .ALPHA.-HYDROXY-, (.ALPHA.R)-
    • CHEBI:17352
    • (R)-(-)-Mandelamide, >=97%
    • Mandelamide, (R)-
    • C07301
    • MDL: MFCD10566026
    • Inchi: 1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m1/s1
    • InChI Key: MAGPZHKLEZXLNU-SSDOTTSWSA-N
    • SMILES: O[C@@H](C(N)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 151.063
  • Monoisotopic Mass: 151.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Optical Activity: [α]/D -56±2°

(R)-(-)-2-HYDROXY-2-PHENYLACETAMIDE Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

(R)-(-)-2-HYDROXY-2-PHENYLACETAMIDE Pricemore >>

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Additional information on (R)-(-)-2-HYDROXY-2-PHENYLACETAMIDE

Compound CAS No. 24008-62-6: (R)-(-)-2-Hydroxy-2-Phenylacetamide

The compound with CAS No. 24008-62-6, commonly referred to as (R)-(-)-2-Hydroxy-2-Phenylacetamide, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and biotechnology. The molecule's structure consists of a phenyl group attached to a hydroxy acetamide moiety, which contributes to its distinct chemical and biological characteristics.

Recent studies have highlighted the importance of (R)-(-)-2-Hydroxy-2-Phenylacetamide in various biochemical pathways. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of novel therapeutic agents. The compound's stereochemistry, specifically its (R) configuration, plays a crucial role in determining its biological activity and selectivity. This has led to its use in enantioselective synthesis, where the control of stereochemistry is paramount for achieving desired pharmacological effects.

The synthesis of (R)-(-)-2-Hydroxy-2-Phenylacetamide has been optimized through various methodologies, including enzymatic catalysis and asymmetric induction techniques. These advancements have not only improved the yield and purity of the compound but also reduced the environmental impact of its production processes. The integration of green chemistry principles in its synthesis aligns with current trends toward sustainable chemical manufacturing.

In terms of applications, (R)-(-)-2-Hydroxy-2-Phenylacetamide has shown promise in the field of chiral resolution and asymmetric catalysis. Its ability to act as a chiral auxiliary or catalyst has been exploited in the synthesis of complex molecules with high enantiomeric excess. Furthermore, recent research has explored its potential as an intermediate in the production of pharmaceuticals, particularly in the development of drugs targeting specific receptor systems.

The compound's physical properties, such as its melting point and solubility, have been extensively characterized to facilitate its use in various chemical reactions. Its stability under different conditions has also been evaluated, ensuring its suitability for large-scale production and storage.

From a pharmacological perspective, (R)-(-)-2-Hydroxy-2-Phenylacetamide has demonstrated bioactivity in vitro and in vivo models. Studies have indicated that it may possess anti-inflammatory, antioxidant, or neuroprotective properties, making it a valuable candidate for drug discovery programs. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated research into its therapeutic potential.

In conclusion, (R)-(-)-Hydroxy-PhenylAcetamide with CAS No. 24008-62-6 is a versatile compound with significant implications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and biological applications, positions it as a key molecule in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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